

# HCoV-NL63 cell culture protocol using LLC-MK2 cells

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An Application Note and Protocol for the Culture of Human Coronavirus NL63 (HCoV-NL63) in LLC-MK2 Cells

#### Introduction

Human coronavirus NL63 (HCoV-NL63) is a globally distributed respiratory pathogen, primarily causing upper and lower respiratory tract infections, particularly in young children and the elderly.[1] Like the more pathogenic SARS-CoV and SARS-CoV-2, HCoV-NL63 utilizes the angiotensin-converting enzyme 2 (ACE2) receptor for entry into host cells.[1][2][3] This shared receptor usage makes HCoV-NL63 a valuable, less hazardous surrogate for studying aspects of coronavirus biology, including receptor binding, cell entry, and the efficacy of potential antiviral compounds, as it can be handled in Biosafety Level 2 (BSL-2) laboratories.[1][2]

The rhesus macaque kidney epithelial cell line, LLC-MK2, is a commonly used and reliable model for the isolation, propagation, and titration of HCoV-NL63.[3][4][5] These cells express the ACE2 receptor and are highly susceptible to HCoV-NL63 infection, developing a characteristic cytopathic effect (CPE) that facilitates virus quantification.[2][5][6] This document provides detailed protocols for the cultivation of LLC-MK2 cells, the propagation and harvesting of HCoV-NL63, and the determination of viral titers using the Tissue Culture Infectious Dose 50 (TCID50) assay.

### **Data Presentation**



Quantitative parameters for the successful culture and titration of HCoV-NL63 in LLC-MK2 cells are summarized below. These values are derived from multiple studies and represent typical experimental conditions and outcomes.

Table 1: LLC-MK2 Cell Culture and HCoV-NL63 Infection Parameters

Parameter	Value	Notes
Cell Line	LLC-MK2 (ATCC CCL-7)	Rhesus macaque kidney epithelial cells.[7]
Cell Seeding Density	3.5 x 10⁴ cells/well (24-well plate)	For growth kinetics studies.[5]
	4 x 10⁴ cells/well (96-well plate)	For TCID50 assays.[8]
	8 x 10 <sup>4</sup> cells/well (12-well plate)	For flow cytometry analysis.[5]
Cell Culture Conditions	37°C, 5% CO2	Standard incubation for cell propagation.[7][9]
Virus Infection Temperature	32°C - 34°C	Lower temperature is optimal for HCoV-NL63 replication.[5]
Multiplicity of Infection (MOI)	0.005 - 0.5	Used for various applications from stock production to specific assays.[1][6][8]

| Incubation Time (Post-Infection) | 4 - 7 days | Time required for CPE to become evident and for peak virus production.[1][6][7] |

Table 2: HCoV-NL63 Titer and Yield in LLC-MK2 Cells



Parameter	Value	Method
Typical Virus Stock Titer	1.18 x 10 <sup>5</sup> TCID <sub>50</sub> /mL	TCID <sub>50</sub> Assay[5]
	2 x 10⁵ TCID₅₀/mL	TCID₅₀ Assay[8]
Peak Viral RNA Detection	Day 5-6 post-infection	Real-Time RT-PCR[7]

| CPE Observation | Visible from day 3, peaks by day 5-6 | Visual microscopy[8][10] |

# **Experimental Protocols**

# Protocol 1: Maintenance and Propagation of LLC-MK2 Cells

This protocol describes the standard procedure for subculturing LLC-MK2 cells to maintain a healthy, proliferating stock for viral infection experiments.

- Preparation: Pre-warm growth medium (e.g., MEM or DMEM supplemented with 3-10%
   Fetal Bovine Serum and 1% Penicillin-Streptomycin) and PBS to 37°C.
- Cell Washing: Once the LLC-MK2 cell monolayer reaches 80-90% confluency in a T75 flask, remove the spent medium. Wash the cell monolayer once with 5-10 mL of sterile PBS.
- Dissociation: Add 2-3 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) to the flask, ensuring the entire monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells begin to detach.
- Neutralization: Add 6-8 mL of pre-warmed growth medium to the flask to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
- Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh growth medium.



- Cell Counting: Determine the viable cell concentration using a hemocytometer or an automated cell counter.
- Subculturing: Seed new T75 flasks at a density of 2-5 x 10<sup>4</sup> cells/cm<sup>2</sup>. Add the appropriate volume of fresh growth medium and incubate at 37°C with 5% CO<sub>2</sub>.

## Protocol 2: Propagation and Harvesting of HCoV-NL63 Virus Stock

This protocol details the generation of a high-titer HCoV-NL63 virus stock.

- Cell Seeding: Seed LLC-MK2 cells in T75 or T150 flasks and grow until they form a confluent monolayer (90-100%).
- Temperature Adaptation: One hour before infection, move the flasks to a 34°C incubator to allow the cells to adapt to the lower temperature.[5]
- Infection: Remove the growth medium and wash the monolayer twice with sterile PBS.
   Inoculate the cells with HCoV-NL63 at a low MOI (e.g., 0.01) diluted in a minimal volume of infection medium (serum-free or low-serum medium).[6]
- Adsorption: Incubate the flasks at 34°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the inoculum.[6][7]
- Incubation: After the adsorption period, add fresh infection medium to the flask and incubate at 34°C with 5% CO<sub>2</sub> for 4 to 6 days.[5][6] Monitor the cells daily for the appearance of CPE (cell rounding, enlargement, and detachment).[8]
- Harvesting: When significant CPE (affecting >75% of the monolayer) is observed, harvest
  the virus. This is typically done by subjecting the flask to two or three freeze-thaw cycles
  (e.g., freezing at -80°C and thawing at room temperature) to lyse the cells and release
  intracellular virions.[7]
- Clarification: Transfer the cell lysate to a centrifuge tube and spin at 5000 x g for 10 minutes to pellet cell debris.[11]



 Storage: Collect the clarified supernatant, which contains the virus stock. Aliquot into cryovials and store at -80°C for long-term use.[7]

### **Protocol 3: HCoV-NL63 Titration by TCID50 Assay**

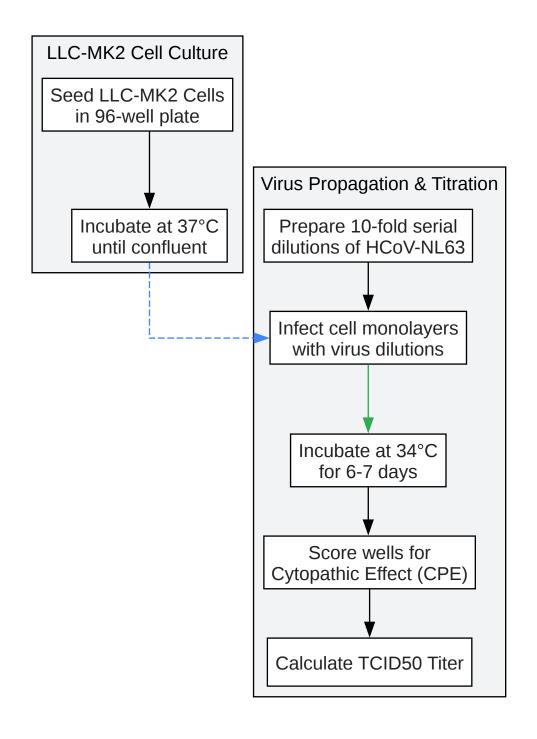
This protocol describes the determination of the infectious virus titer using the endpoint dilution method of Reed and Muench.

- Cell Seeding: Seed LLC-MK2 cells into a 96-well plate at a density that will yield a confluent monolayer the next day (e.g., 3-4 x 10<sup>4</sup> cells/well). Incubate at 37°C, 5% CO<sub>2</sub>.
- Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the HCoV-NL63 virus stock (from  $10^{-1}$  to  $10^{-8}$ ) in cold infection medium.
- Infection: Remove the growth medium from the 96-well plate. Inoculate at least 4-8 replicate wells per virus dilution with 100 μL of the corresponding dilution. Include several wells with infection medium only as negative controls.
- Incubation: Incubate the plate at 34°C with 5% CO<sub>2</sub> for 6-7 days. [7][8]
- CPE Scoring: After the incubation period, examine each well for the presence of CPE using an inverted microscope. Score each well as positive (+) or negative (-) for infection.
- Titer Calculation: Calculate the TCID50/mL value using the Reed-Muench method.[8] This determines the virus dilution at which 50% of the cell cultures are infected.

## **Mandatory Visualizations**

Diagrams illustrating key workflows and biological pathways are provided below using the DOT language.

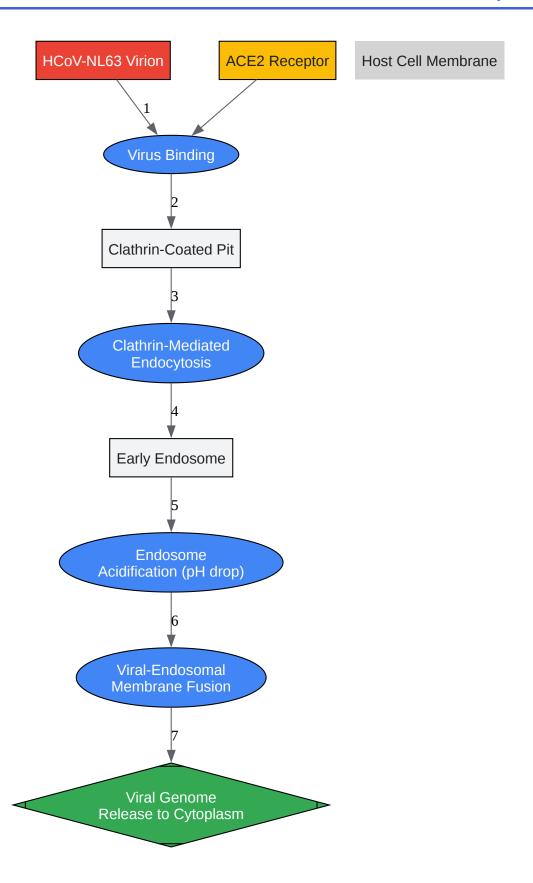




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Caption: Experimental workflow for HCoV-NL63 titration using the TCID50 assay in LLC-MK2 cells.





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Caption: HCoV-NL63 entry pathway into LLC-MK2 cells via ACE2 and clathrin-mediated endocytosis.[9]

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